1-Tosylpyrozole
Overview
Description
1-Tosylpyrazole is an organic compound with the molecular formula C10H10N2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The tosyl group, derived from toluenesulfonyl chloride, is attached to the nitrogen atom of the pyrazole ring, enhancing its stability and reactivity. This compound is widely used in organic synthesis due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tosylpyrazole can be synthesized through various methods. One common approach involves the reaction of pyrazole with toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding 1-Tosylpyrazole as a solid product .
Industrial Production Methods
In an industrial setting, the synthesis of 1-Tosylpyrazole can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Tosylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of diverse pyrazole derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Cycloaddition Reactions: 1-Tosylpyrazole can undergo cycloaddition reactions with alkenes or alkynes, forming fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Cycloaddition Reactions: Catalysts such as copper(I) iodide can facilitate cycloaddition reactions under moderate temperatures.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, fused ring systems, and other heterocyclic compounds.
Scientific Research Applications
1-Tosylpyrazole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: 1-Tosylpyrazole derivatives have potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 1-Tosylpyrazole involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The tosyl group enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole: Similar in structure but with a methyl group instead of a tosyl group.
1-Phenylpyrazole: Contains a phenyl group attached to the pyrazole ring.
1-Benzylpyrazole: Features a benzyl group in place of the tosyl group.
Uniqueness
1-Tosylpyrazole is unique due to the presence of the tosyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable reagent in organic synthesis and a useful tool in various scientific research applications.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFZXGSBGXAPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313364 | |
Record name | 1-Tosylpyrozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00313364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6126-10-9 | |
Record name | 6126-10-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269428 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Tosylpyrozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00313364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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